molecular formula C12H14BrNO B3121140 n-[4-Bromophenyl]caprolactam CAS No. 280120-09-4

n-[4-Bromophenyl]caprolactam

Cat. No.: B3121140
CAS No.: 280120-09-4
M. Wt: 268.15 g/mol
InChI Key: NUKIWSHDUPMAAR-UHFFFAOYSA-N
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Description

n-[4-Bromophenyl]caprolactam is a specialized chemical reagent that incorporates a bromophenyl group into a caprolactam structure. This unique design makes it a valuable intermediate for researchers, particularly in the field of polymer science. Caprolactam is the fundamental monomer for the synthesis of Nylon 6, a polymer known for its excellent heat resistance, mechanical strength, and abrasion resistance . The presence of the bromophenyl moiety is a key feature, as it can serve as a reactive handle for further chemical modifications, including cross-coupling reactions such as the Suzuki-Miyaura reaction, to create novel polymers with tailored properties . Researchers are exploring the incorporation of such functionalized caprolactam monomers into polyamide chains to develop advanced materials, including de-crosslinkable or recyclable networks . Beyond polymer applications, the structural motif of an amide linkage to a bromophenyl ring is found in compounds screened for biological activity. For instance, similar N-(4-bromophenyl) carboxamide derivatives have demonstrated promising in vitro antibacterial activity against clinically isolated drug-resistant bacteria, including Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA) . This suggests potential research applications for this compound in medicinal chemistry as a precursor or scaffold for developing new anti-microbial agents. This product is intended for research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-10-5-7-11(8-6-10)14-9-3-1-2-4-12(14)15/h5-8H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKIWSHDUPMAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 4 Bromophenyl Caprolactam and Analogous N Arylated Lactams

Strategies for N-Arylation of the Caprolactam Core

The formation of the N-aryl bond in n-[4-Bromophenyl]caprolactam and its analogs is typically accomplished through transition-metal-catalyzed cross-coupling reactions or, in some cases, through metal-free approaches. The choice of strategy often depends on the availability of starting materials, desired scale of the reaction, and tolerance to various functional groups.

Direct N-Arylation Approaches: Mechanistic Considerations and Synthetic Efficacy

Direct N-arylation methods involve the formation of the C-N bond in a single step from caprolactam and a suitable 4-bromophenyl precursor. These methods are often favored for their atom economy and procedural simplicity.

Transition-Metal Catalysis:

Palladium- and copper-based catalytic systems are the most widely employed for the N-arylation of amides and lactams. The two primary named reactions in this category are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. The reaction typically involves an aryl halide (e.g., 4-bromoiodobenzene or 1,4-dibromobenzene) and the lactam, in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the deprotonated lactam, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Ullmann Condensation: This classical copper-catalyzed reaction has seen significant advancements, allowing for milder reaction conditions than originally reported. The reaction typically employs a copper(I) catalyst, a ligand (often a diamine or an amino acid), a base, and an aryl halide. The mechanism is thought to involve the formation of a copper-amide intermediate, which then reacts with the aryl halide. While traditionally requiring harsh conditions, modern protocols have expanded the scope and applicability of the Ullmann reaction for the synthesis of N-aryl lactams.

Photoredox Catalysis:

A more recent and milder approach to direct N-arylation involves the use of visible-light photoredox catalysis. This method can generate N-centered radicals from lactams under neutral conditions, which then react with an aromatic partner. While specific examples for this compound are not prevalent, the general methodology shows promise for the synthesis of N-arylated lactams with a broad substrate scope and functional group tolerance. The mechanism typically involves the excitation of a photocatalyst by visible light, followed by an electron transfer process that ultimately leads to the formation of the lactam radical.

Multi-step Synthetic Sequences Incorporating the 4-Bromophenyl Moiety

Multi-step syntheses offer an alternative route to this compound, often providing greater control over the introduction of substituents and allowing for the use of a wider range of starting materials. These sequences typically involve the synthesis of a key intermediate that already contains the 4-bromophenyl group, followed by cyclization or other transformations to form the final caprolactam ring.

One plausible multi-step approach could involve the reaction of a 4-bromophenyl-containing amine with a precursor to the caprolactam ring. For instance, the reaction of 4-bromoaniline with a derivative of adipic acid, followed by intramolecular cyclization, could yield the desired product. Another strategy might involve the initial synthesis of an N-aryl amino acid, which is then subjected to cyclization to form the lactam. While these multi-step sequences can be longer, they may be advantageous when direct arylation methods prove to be low-yielding or incompatible with other functional groups present in the molecule.

Precursor Synthesis and Functional Group Transformations

The successful synthesis of this compound relies on the availability and reactivity of key precursors, namely the 4-bromophenyl-containing building block and the caprolactam ring system.

Preparation of 4-Bromophenyl-Containing Building Blocks

Several 4-bromophenyl-containing reagents can be utilized for the N-arylation of caprolactam. The choice of reagent often depends on the specific N-arylation method employed.

4-Bromoaniline: This compound can be prepared through the bromination of aniline. A common laboratory method involves the reaction of aniline with bromine in a suitable solvent. organic-chemistry.orgrsc.org It can also be synthesized from 4-bromonitrobenzene via reduction. researchgate.net 4-Bromoaniline is a key precursor for generating diazonium salts, which can then be converted to other useful intermediates. nih.gov

1-Bromo-4-iodobenzene: This mixed dihalobenzene is a particularly useful substrate for selective cross-coupling reactions due to the higher reactivity of the C-I bond compared to the C-Br bond in many catalytic systems. It can be synthesized from 4-bromoaniline via a Sandmeyer-type reaction, involving diazotization followed by treatment with potassium iodide. nih.govnih.gov

4-Bromophenylboronic acid: This is a key reagent for Suzuki-Miyaura cross-coupling reactions and can also be used in Chan-Lam type N-arylations. It can be synthesized from 1,4-dibromobenzene (B42075) via monolithiation with n-butyllithium followed by reaction with a trialkyl borate and subsequent hydrolysis. organic-chemistry.org Another route involves the reaction of 4-bromophenylmagnesium bromide with trimethyl borate. nih.gov

PrecursorSynthesis MethodKey Reagents
4-Bromoaniline Bromination of anilineAniline, Bromine
Reduction of 4-bromonitrobenzene4-Bromonitrobenzene, Reducing agent (e.g., Sn/HCl)
1-Bromo-4-iodobenzene Sandmeyer reaction of 4-bromoaniline4-Bromoaniline, NaNO₂, H₂SO₄, KI
4-Bromophenylboronic acid From 1,4-dibromobenzene1,4-Dibromobenzene, n-BuLi, Trialkyl borate
From 4-bromophenylmagnesium bromide4-Bromobenzyl bromide, Mg, Trimethyl borate

Reactions Involving Functionalization of the Caprolactam Ring System

Caprolactam itself is a readily available commercial compound, primarily used in the production of Nylon-6. nih.gov For the purpose of N-arylation, the key functionalization is the deprotonation of the N-H bond to form the corresponding lactamate anion. This is typically achieved in situ using a suitable base. The nucleophilicity of the resulting anion allows it to participate in cross-coupling reactions with the 4-bromophenyl precursor.

Activation of the caprolactam nitrogen can also be achieved through the use of N-functionalized derivatives. For instance, N-silyl or N-stannyl caprolactam derivatives could potentially be used in certain cross-coupling protocols, although direct deprotonation is more common for N-arylation reactions.

Reaction Optimization and Yield Enhancement Studies

The optimization of reaction conditions is critical for achieving high yields and purity of this compound. Key parameters that are typically varied include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

Catalyst and Ligand Selection:

For palladium-catalyzed reactions, the choice of both the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is crucial. For copper-catalyzed reactions, the copper source (e.g., CuI, Cu₂O) and the nature of the ligand (e.g., diamines, amino acids) significantly influence the reaction outcome. Comparative studies of different catalyst/ligand systems are often necessary to identify the optimal combination for a specific substrate pairing.

Base and Solvent Effects:

The choice of base is critical for the deprotonation of the caprolactam N-H bond. Common bases used in N-arylation reactions include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu). The strength and solubility of the base can have a profound effect on the reaction rate and yield.

The solvent plays a key role in solubilizing the reactants and catalyst, as well as influencing the reaction temperature. Common solvents for N-arylation reactions include polar aprotic solvents like DMF, DMAc, and DMSO, as well as ethereal solvents like dioxane and THF.

Temperature and Reaction Time:

N-arylation reactions are often conducted at elevated temperatures to facilitate the catalytic cycle. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions or decomposition of the catalyst and reactants. Reaction times are typically monitored by techniques such as TLC or GC-MS to determine the point of maximum conversion.

Below is a hypothetical data table illustrating the types of parameters that would be investigated in an optimization study for the synthesis of this compound via a Buchwald-Hartwig amination.

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂XPhosK₂CO₃Toluene1102465
2Pd₂(dba)₃RuPhosCs₂CO₃Dioxane1001882
3Pd(OAc)₂XPhosK₃PO₄Toluene1102478
4Pd₂(dba)₃RuPhosNaOtBuDioxane1001891

Systematic studies varying these parameters are essential to identify the optimal conditions for the synthesis of this compound, leading to high yields and purity of the desired product.

Catalytic Systems and Their Impact on N-Substitution Efficiency

The N-arylation of lactams is predominantly achieved through transition metal-catalyzed cross-coupling reactions, with palladium and copper-based systems being the most extensively studied. mdpi.comresearchgate.net Nickel-catalyzed and light-mediated methods have also emerged as viable alternatives. uni-regensburg.denih.gov

Palladium-Catalyzed Systems (Buchwald-Hartwig Amination):

The Buchwald-Hartwig amination has become a powerful tool for C-N bond formation. wikipedia.orgacsgcipr.org This reaction typically involves a palladium catalyst, a phosphine ligand, and a base to couple an amine (or amide/lactam) with an aryl halide or pseudohalide. syr.edu The development of various generations of catalyst systems has expanded the scope and utility of this reaction. wikipedia.org

The choice of ligand is critical to the success of the amidation, often more so than in analogous amination reactions due to the lower nucleophilicity of amides compared to amines. syr.edu Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. For the coupling of lactams with aryl bromides, bidentate phosphine ligands such as BINAP and Xantphos have proven effective. syr.eduresearchgate.net These ligands are thought to prevent the formation of inactive palladium dimers and accelerate the rate-limiting reductive elimination step. wikipedia.orgsyr.edu

For instance, the reaction of β-chloroacroleins with lactams has been successfully carried out using both Pd(OAc)₂/BINAP and Pd(OAc)₂/Xantphos as catalytic systems, demonstrating their effectiveness. researchgate.net

Copper-Catalyzed Systems (Ullmann Condensation):

The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst. wikipedia.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 210°C), polar solvents, and stoichiometric amounts of copper metal. wikipedia.org However, modern advancements have led to milder and more efficient protocols. These improvements include the use of soluble copper(I) salts (e.g., CuI) and the addition of ligands, such as diamines, which enhance the catalyst's activity and allow the reaction to proceed at lower temperatures. wikipedia.orgmdpi.com The proposed mechanism involves the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-arylated product. mdpi.comresearchgate.net

Nickel-Catalyzed Systems:

Nickel catalysis has emerged as a cost-effective alternative to palladium for N-arylation reactions. The first nickel-catalyzed N-arylation of primary amides and lactams was reported using an air-stable (PAd-DalPhos)Ni(o-tolyl)Cl pre-catalyst. nih.gov This system successfully coupled a variety of primary amides and lactams with activated (hetero)aryl chlorides, bromides, and triflates. nih.gov Dual nickel photocatalysis has also been developed for the N-arylation of related compounds, demonstrating the versatility of nickel-based systems under mild, light-irradiated conditions. acs.org

Photoredox Catalysis:

A recent development involves the use of visible-light photoredox catalysis for the direct N-arylation of lactams. This approach offers a mild, metal-free alternative to traditional cross-coupling methods. uni-regensburg.deunimi.it The reaction proceeds through the generation of an N-centered radical from the lactam, which then couples with the (hetero)arene. This method is notable for its efficiency, even in aqueous media, and its scalability under continuous flow conditions. uni-regensburg.deunimi.it

Catalytic ApproachTypical CatalystCommon LigandsKey AdvantagesRef.
Buchwald-Hartwig AminationPd(OAc)₂, Pd₂(dba)₃BINAP, Xantphos, Buchwald's phosphine ligandsHigh efficiency, broad substrate scope, well-studied mechanism. wikipedia.orgsyr.eduresearchgate.net
Ullmann CondensationCuI, Cu₂O, Cu powderDiamines (e.g., ethylenediamine), 1,10-PhenanthrolineLower cost catalyst compared to palladium. wikipedia.orgmdpi.com
Nickel-Catalyzed Coupling(PAd-DalPhos)Ni(o-tolyl)ClPAd-DalPhosCost-effective, couples aryl chlorides and other electrophiles. nih.gov
Visible-Light Photoredox CatalysisOrganic dyes (e.g., 4CzIPN)None (metal-free)Mild conditions, metal-free, scalable. uni-regensburg.deunimi.it

Investigation of Solvent Effects and Reaction Conditions

The efficiency and outcome of N-arylation reactions are profoundly influenced by the choice of solvent and other reaction parameters such as temperature and the nature of the base.

Solvent Effects: The solvent plays a crucial role in dissolving reactants, stabilizing intermediates, and influencing the reaction rate.

For Buchwald-Hartwig reactions , aprotic polar or nonpolar solvents are commonly used. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently employed. acsgcipr.orglibretexts.org The choice of solvent can impact the solubility of the base and the catalytic species, thereby affecting the reaction's efficiency.

For Ullmann-type reactions , high-boiling polar aprotic solvents such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene are traditionally used to achieve the high temperatures required. wikipedia.org

In newer photocatalytic methods , solvents like acetonitrile (CH₃CN) have been used, and reactions have even been shown to be effective in aqueous media, which is a significant advantage for green chemistry applications. uni-regensburg.demanchester.ac.uk

Reaction Conditions (Base and Temperature):

The base is another critical component, primarily serving to deprotonate the lactam, making it a more effective nucleophile.

Strong, non-nucleophilic bases are preferred for Buchwald-Hartwig amidations. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃). researchgate.netlibretexts.org The strength and solubility of the base can dictate the reaction rate and yield.

Ullmann reactions often utilize bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). mdpi.com

Temperature is a key parameter to control reaction kinetics. While traditional Ullmann reactions demand very high temperatures, modern catalyzed versions, including Buchwald-Hartwig and photocatalytic methods, can often be performed at much lower temperatures, from room temperature to around 100°C. acs.orglibretexts.org For example, a dual nickel photocatalyzed N-arylation was conducted at 25°C under blue light irradiation. acs.org

Reaction TypeTypical SolventsCommon BasesTemperature RangeRef.
Buchwald-Hartwig AminationToluene, 1,4-Dioxane, THFNaOtBu, Cs₂CO₃, K₃PO₄80-110 °C acsgcipr.orgresearchgate.netlibretexts.org
Ullmann CondensationDMF, NMP, NitrobenzeneK₂CO₃, KOH>150 °C (Traditional), Lower with modern catalysts wikipedia.org
Nickel-Catalyzed Coupling1,4-Dioxane, TolueneNaOtBu~100 °C nih.gov
Visible-Light Photoredox CatalysisAcetonitrile, Aqueous mediaNot always requiredRoom Temperature uni-regensburg.deacs.org

Isolation and Purification Techniques for N-Substituted Caprolactams

Following the synthesis, the crude reaction mixture contains the desired N-substituted caprolactam along with unreacted starting materials, catalyst residues, and byproducts. A systematic purification strategy is essential to isolate the product in high purity.

The typical workflow for isolation and purification involves several steps:

Work-up: The reaction is first quenched, often with water or an aqueous solution, to stop the reaction and dissolve inorganic salts. The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane. mdpi.com The organic layers are combined, washed (e.g., with brine), dried over an anhydrous salt like sodium sulfate, and concentrated in vacuo. mdpi.comgoogle.com

Chromatography: The primary method for purifying N-arylated lactams on a laboratory scale is column chromatography. manchester.ac.ukmdpi.com The crude residue is adsorbed onto a solid stationary phase, typically silica gel, and eluted with a suitable solvent system (mobile phase), such as a mixture of hexane and ethyl acetate. The polarity of the eluent is optimized to achieve separation of the product from impurities.

Crystallization: If the purified product is a solid, recrystallization can be an effective final purification step to obtain a highly pure, crystalline material. This involves dissolving the solid in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the pure product crystallizes out, leaving impurities behind in the solution.

Distillation: For industrial-scale purification of caprolactam itself, distillation is a common method. aiche.org However, for substituted, higher molecular weight derivatives like this compound, which may have high boiling points or be thermally sensitive, this method may be less suitable than chromatography or crystallization.

Other Techniques: Specialized techniques such as oxidative treatment or sweating have been developed for the purification of bulk caprolactam, aiming to remove specific types of impurities like unsaturated lactams. google.comresearchgate.net While not directly applied to N-arylated derivatives in the cited literature, these principles could be adapted for specific purification challenges.

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Advanced Spectroscopic and Analytical Characterization of N 4 Bromophenyl Caprolactam

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of n-[4-Bromophenyl]caprolactam provides information on the electronic environment of the protons. The protons on the aromatic ring typically appear as two distinct doublets due to the para-substitution pattern. The protons ortho to the bromine atom are expected to resonate at a different chemical shift compared to the protons ortho to the nitrogen atom of the lactam ring. The protons of the caprolactam ring exhibit characteristic multiplets corresponding to their positions relative to the nitrogen and carbonyl groups.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic CH (ortho to N)~7.5 - 7.6d~8-9
Aromatic CH (ortho to Br)~7.2 - 7.3d~8-9
CH₂ (adjacent to N)~3.7 - 3.8t~6-7
CH₂ (adjacent to C=O)~2.5 - 2.6t~6-7
Other CH₂~1.7 - 1.9m

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer frequency used. The values presented are typical ranges.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the lactam ring is significantly deshielded and appears at a characteristic downfield chemical shift. libretexts.org The carbons of the 4-bromophenyl group can be distinguished based on their substitution and proximity to the bromine atom and the nitrogen of the lactam. Aromatic carbons are typically found in the 125-150 ppm range. libretexts.org The aliphatic carbons of the caprolactam ring resonate at higher field.

Carbon Assignment Chemical Shift (δ, ppm)
C=O (Lactam)~170 - 180
C (Aromatic, attached to N)~140 - 145
CH (Aromatic, ortho to N)~128 - 130
CH (Aromatic, ortho to Br)~131 - 133
C (Aromatic, attached to Br)~115 - 120
CH₂ (adjacent to N)~50 - 55
CH₂ (adjacent to C=O)~35 - 40
Other CH₂~20 - 30

Note: The chemical shifts are approximate and can be influenced by the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Elucidation (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignment by revealing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) correlations through-bond, typically over two to three bonds. github.ioyoutube.com For this compound, COSY spectra would show correlations between adjacent protons in the caprolactam ring, confirming their sequence. It would also show coupling between the ortho and meta protons on the bromophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs (¹H-¹³C). youtube.comcolumbia.edu This is crucial for definitively assigning the ¹H signals to their corresponding ¹³C signals. For instance, the proton signal at ~3.7 ppm would correlate with the carbon signal at ~50 ppm, confirming the -N-CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (two to three bond) correlations between protons and carbons. columbia.eduwisc.edu This technique is particularly useful for connecting different fragments of the molecule. For example, the protons on the CH₂ group adjacent to the nitrogen would show a correlation to the aromatic carbon attached to the nitrogen, as well as to the carbonyl carbon. Similarly, the aromatic protons would show correlations to neighboring aromatic carbons and the carbon attached to the nitrogen, confirming the attachment of the 4-bromophenyl group to the lactam nitrogen.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides a molecular "fingerprint" by probing the vibrational modes of the chemical bonds within a molecule. mdpi.com

Identification of Characteristic Carbonyl and Amide Vibrational Modes of the Lactam Ring

The lactam ring of this compound has distinct vibrational signatures in both IR and Raman spectra.

Carbonyl (C=O) Stretching: A strong absorption band, known as the Amide I band, is expected in the IR spectrum. For a six-membered or larger lactam ring, this band typically appears around 1680 cm⁻¹. spcmc.ac.inpg.edu.pl Conjugation with the phenyl ring can slightly lower this frequency.

Amide Vibrational Modes: The N-H bending mode, characteristic of secondary amides, is absent in this compound due to the N-substitution. The C-N stretching vibration of the tertiary amide will be present.

Analysis of Vibrational Signatures Associated with the 4-Bromophenyl Substituent

The 4-bromophenyl group also exhibits characteristic vibrational modes.

Aromatic C-H Stretching: These vibrations typically occur above 3000 cm⁻¹. orientjchem.org

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring usually appear as a series of bands in the 1600-1450 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the spectrum, generally below 700 cm⁻¹. orientjchem.org

Out-of-Plane C-H Bending: The substitution pattern on the benzene (B151609) ring influences the out-of-plane C-H bending vibrations. For a 1,4-disubstituted (para) benzene ring, a strong absorption is typically observed in the 850-800 cm⁻¹ range.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of organic compounds. Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions, a molecular fingerprint of the compound is obtained.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion with high precision, which allows for the unambiguous determination of the elemental composition of this compound. The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), is a key diagnostic feature in the mass spectrum.

The expected molecular formula for this compound is C12H14BrNO. The theoretical exact masses for the two major isotopic molecular ions are presented in the table below. The observation of two peaks with a mass difference of approximately 2 Da and a near-equal intensity ratio in the HRMS spectrum would strongly confirm the presence of a single bromine atom in the molecule.

Theoretical Molecular Ion Exact Mass (Da)
[C12H1479BrNO + H]+268.0335
[C12H1481BrNO + H]+270.0315

This table presents the predicted high-resolution mass spectrometry data for this compound based on its elemental composition. These values serve as a benchmark for experimental verification.

Electron Ionization (EI) mass spectrometry typically induces fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern of this compound is predicted to be influenced by the stability of the resulting fragments, governed by the bromophenyl group and the caprolactam ring.

A plausible fragmentation pathway for this compound would involve initial cleavage of the caprolactam ring. A common fragmentation for cyclic amides is the alpha-cleavage adjacent to the carbonyl group. This can lead to the loss of a neutral CO molecule, followed by further fragmentation of the ring structure.

Another significant fragmentation pathway would likely involve the bromophenyl moiety. The carbon-bromine bond can cleave, leading to a characteristic fragment ion corresponding to the loss of a bromine radical. Additionally, the aromatic ring itself can undergo fragmentation.

Key predicted fragments and their mechanistic origins are outlined below:

m/z (predicted) Proposed Fragment Structure/Formula Plausible Mechanism
267/269[C12H14BrNO]+•Molecular ion
188[C12H14NO]+Loss of Br radical from the molecular ion
156/158[C6H4Br]+•Cleavage of the N-aryl bond
113[C6H11NO]+•Ion corresponding to caprolactam
91[C6H5]+Loss of Br from the bromophenyl cation

This table outlines the predicted mass fragmentation patterns for this compound based on established principles of mass spectrometry. The m/z values are nominal and would be confirmed by high-resolution analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule. For an organic molecule, the most common electronic transitions are π → π* and n → π*. bath.ac.uk

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions associated with the bromophenyl group. The presence of the aromatic ring with its π-electron system and the non-bonding electrons of the bromine and nitrogen atoms will give rise to characteristic absorption bands.

The benzene ring itself exhibits absorption bands around 204 nm (π → π* transition) and 256 nm (a symmetry-forbidden transition). Substitution on the benzene ring, particularly with an auxochrome like bromine and the caprolactam nitrogen, is expected to cause a bathochromic (red) shift to longer wavelengths and an increase in the molar absorptivity (hyperchromic effect).

The lone pair of electrons on the nitrogen atom of the caprolactam ring and the bromine atom can participate in n → π* transitions. These are typically weaker than π → π* transitions and appear at longer wavelengths.

Predicted λmax (nm) Electronic Transition Chromophore
~210-230π → πPhenyl ring
~260-280π → πPhenyl ring (B-band)
> 280n → π*C=O and N-aryl

This table provides a prediction of the UV-Vis absorption maxima for this compound based on the electronic properties of its constituent functional groups. The exact λmax values and molar absorptivities would need to be determined experimentally. The UV-Vis spectrum of the parent compound, ε-caprolactam, shows an absorption maximum around 215 nm in aqueous solutions. researchgate.nettandfonline.com The introduction of the 4-bromophenyl group is anticipated to significantly alter this profile due to the extension of the chromophoric system.

Structural Elucidation and Crystallography of N 4 Bromophenyl Caprolactam

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture

While a specific crystallographic report for n-[4-Bromophenyl]caprolactam is not publicly available, the expected crystallographic parameters can be inferred from closely related structures. For instance, a polymorph of N-(4-Bromophenyl)acetamide crystallizes in the monoclinic space group P2₁/c. nih.gov This space group is common for organic molecules and indicates a centrosymmetric packing arrangement. Another related compound, 2-Bromo-N-(4-bromophenyl)acetamide, also crystallizes in the monoclinic P2₁/n space group. iucr.org Given these precedents, it is highly probable that this compound would also crystallize in a monoclinic system, likely P2₁/c or a related space group.

The unit cell parameters for such a crystal would define the dimensions of the repeating unit in the crystal lattice. For comparison, the crystallographic data for a monoclinic polymorph of N-(4-Bromophenyl)acetamide are presented in the table below. nih.gov

ParameterValue (for N-(4-Bromophenyl)acetamide)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.7250 (7)
b (Å)9.3876 (11)
c (Å)14.4434 (14)
β (°)117.750 (4)
Volume (ų)806.96 (15)
Z4

Table 1: Crystallographic data for a polymorph of N-(4-Bromophenyl)acetamide. nih.gov

The conformation of this compound is characterized by the geometry of the seven-membered caprolactam ring and the orientation of the N-substituted 4-bromophenyl group.

The ε-caprolactam ring is known to adopt a stable chair conformation, which minimizes steric strain. mdpi.comresearchgate.net In this conformation, the amide group (–N–C=O) is typically planar. mdpi.comrsc.org The introduction of the 4-bromophenyl substituent at the nitrogen atom is expected to influence the local geometry but not fundamentally alter the chair-like puckering of the lactam ring.

Key torsion angles would define the relative orientation of the phenyl ring and the lactam ring. The dihedral angle between the plane of the phenyl ring and the plane of the amide group within the caprolactam ring is a critical parameter. In similar N-aryl amides, this angle can vary, influencing the degree of conjugation and the nature of intermolecular packing. For example, in N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide, the benzene (B151609) ring is twisted with respect to the acetamide (B32628) plane. iucr.org A similar twist would be expected for this compound.

The crystal packing of this compound is dictated by a combination of intermolecular forces. In related N-aryl amides and brominated aromatic compounds, several key interactions are consistently observed.

Hydrogen Bonding: While the caprolactam nitrogen is substituted, precluding the classic N-H···O=C amide dimers seen in unsubstituted caprolactam, weak C-H···O hydrogen bonds are likely to play a significant role. nih.gov In these interactions, activated C-H bonds on the phenyl ring or the caprolactam methylene (B1212753) groups can act as donors to the carbonyl oxygen acceptor.

Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor. It can engage in C-Br···O or C-Br···π interactions, which are directional and contribute significantly to the stability of the crystal lattice. acs.orgiucr.orgrasayanjournal.co.in

Van der Waals Forces: Dispersive forces are ubiquitous and provide a general attractive interaction that helps to fill space efficiently in the crystal structure.

The interplay of these interactions results in a specific three-dimensional supramolecular architecture. For instance, molecules might form chains or sheets linked by hydrogen and halogen bonds, with these larger structures then packing together via π-stacking and van der Waals forces. The crystal packing of N-(4-bromophenyl)acetamide involves N-H···O hydrogen bonds forming chains, which are further stabilized by weak C-H···π interactions. nih.gov A similar, albeit modified, packing motif can be anticipated for this compound.

Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification and Crystallinity Assessment

Powder X-ray diffraction (PXRD) is an essential analytical technique for characterizing the bulk properties of a crystalline solid. Unlike SC-XRD, which analyzes a single, perfect crystal, PXRD provides information about a polycrystalline sample. iucr.org

The primary applications of PXRD in the study of this compound would include:

Phase Identification: The PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase. It can be used to confirm that a synthesized batch of material corresponds to the structure determined by SC-XRD and to check for the presence of impurities or different polymorphic forms.

Crystallinity Assessment: The sharpness and intensity of the diffraction peaks provide a measure of the sample's crystallinity. Broad peaks may indicate small crystallite size, lattice strain, or the presence of amorphous content.

Unit Cell Refinement: While less precise than SC-XRD, PXRD data can be used to refine the unit cell parameters of a known structure, which is useful for studying the effects of temperature or pressure.

The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). For a given crystalline phase, the peak positions are determined by the unit cell dimensions (according to Bragg's Law), and the peak intensities are related to the arrangement of atoms within the unit cell.

Comparative Structural Analysis with Related N-Substituted Lactam Structures

Comparing the structural features of this compound with other N-substituted lactams provides valuable context and highlights the influence of the substituent on the molecular and crystal structure.

CompoundRing ConformationKey Intermolecular InteractionsReference
ε-Caprolactam Chair with planar amideStrong N-H···O=C hydrogen-bonded dimers mdpi.com
N-(tert-butyloxycarbonyl)-caprolactam Chair, with C-6 ester group axialExchange between two chair forms observed rsc.org
N-(4-Bromophenyl)acetamide Planar acetamide groupN-H···O hydrogen bonds forming chains; C-H···π interactions nih.gov
This compound (Predicted) Chair with planar amideC-H···O hydrogen bonds; C-Br···O/π halogen bonds; π–π stackingInferred

Table 2: Comparative analysis of N-substituted lactam structures.

The primary structural differences arise from the nature of the N-substituent. In unsubstituted ε-caprolactam, strong, directional N-H···O hydrogen bonds lead to the formation of robust centrosymmetric dimers. mdpi.com When the nitrogen is substituted, as in this compound, this primary hydrogen bonding motif is eliminated.

The introduction of the bulky and electronically distinct 4-bromophenyl group introduces new possibilities for intermolecular interactions. Unlike a simple alkyl or BOC group, the aromatic ring facilitates π–π stacking, and the bromine atom enables halogen bonding. acs.orgiucr.org These interactions will compete with and complement weaker C-H···O hydrogen bonds to define the final crystal packing, which is likely to be significantly different from that of either unsubstituted caprolactam or simple N-alkyl caprolactams. The steric bulk of the aryl group may also influence the puckering parameters of the caprolactam ring, although the fundamental chair conformation is expected to be retained. rsc.org

Reactivity and Mechanistic Investigations of N 4 Bromophenyl Caprolactam

Chemical Transformations Involving the Bromine Atom on the Phenyl Moiety

The bromine atom on the phenyl ring of n-[4-Bromophenyl]caprolactam serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. Additionally, its susceptibility to nucleophilic aromatic substitution, though limited, presents another avenue for molecular modification.

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures from aryl halides. youtube.com this compound, possessing an aryl bromide moiety, is a suitable substrate for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. yonedalabs.comlibretexts.org For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would yield a biphenyl (B1667301) derivative. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.org Electron-rich boronic acids have been shown to give good yields in reactions with similar 5-(4-bromophenyl)-substituted pyrimidines. mdpi.com

Interactive Data Table: Illustrative Suzuki-Miyaura Reaction Conditions for Aryl Bromides

Entry Aryl Bromide Boronic Acid Catalyst (mol%) Base Solvent Temp (°C) Yield (%)
1 4-Bromoanisole Phenylboronic acid Pd(PPh₃)₄ (3) K₂CO₃ Toluene/H₂O 100 95
2 1-Bromo-4-nitrobenzene 4-Methoxyphenylboronic acid Pd(OAc)₂ (2), SPhos (4) K₃PO₄ Dioxane/H₂O 80 92

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgmdpi.com The reaction of this compound with an alkene, such as an acrylate, would result in the formation of a cinnamic acid derivative. The catalytic cycle is similar to other palladium-catalyzed couplings, involving oxidative addition, alkene coordination and insertion, and β-hydride elimination. organic-chemistry.org The use of phosphine-imidazolium salt ligands has been shown to be highly efficient for the Heck coupling of aryl bromides with n-butyl acrylate. organic-chemistry.org

Interactive Data Table: Representative Heck Reaction Conditions for Aryl Bromides

Entry Aryl Bromide Alkene Catalyst (mol%) Base Solvent Temp (°C) Yield (%)
1 4-Bromotoluene n-Butyl acrylate Pd(OAc)₂ (1), P(o-tol)₃ (2) Et₃N Acetonitrile 100 90
2 4-Bromoacetophenone Styrene PdCl₂(PPh₃)₂ (2) NaOAc DMF 120 85

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org The coupling of this compound with an alkyne would produce an arylalkyne. The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination. libretexts.org The reactivity of the aryl halide in Sonogashira coupling generally follows the trend I > Br > Cl. wikipedia.org

Interactive Data Table: Typical Sonogashira Reaction Conditions for Aryl Bromides | Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | |---|---|---|---|---|---|---|---| | 1 | 4-Bromoiodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 65 | 93 | | 2 | 1-Bromo-3,5-dimethylbenzene | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Piperidine | DMF | 80 | 89 | | 3 | 4-Bromobenzonitrile | Trimethylsilylacetylene | Pd(OAc)₂ (1), XPhos (2) | CuI (2) | Cs₂CO₃ | Dioxane | 100 | 91 |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. wikipedia.orgpressbooks.pub

The 4-bromophenyl group of this compound is not strongly activated towards SNAr because the caprolactam moiety is not a powerful electron-withdrawing group in the context of activating the entire phenyl ring for this type of reaction. While the amide group has some electron-withdrawing character through resonance and induction, it is generally insufficient to facilitate SNAr reactions under mild conditions. For an SNAr reaction to proceed, harsher conditions or the presence of additional, more potent electron-withdrawing groups on the phenyl ring would likely be necessary. pressbooks.pub For instance, the presence of a nitro group ortho or para to the bromine would significantly increase the substrate's reactivity towards nucleophiles. wikipedia.org

Reactivity of the Cyclic Amide (Lactam) Moiety

The seven-membered caprolactam ring is susceptible to various transformations, most notably ring-opening reactions and reactions at the carbonyl carbon.

The amide bond within the caprolactam ring can be cleaved through hydrolysis or alcoholysis under either acidic or basic conditions.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The ring opens upon the elimination of the amide anion. This is typically the rate-determining step. The resulting amino acid exists as its carboxylate salt in the basic medium. N-substitution can affect the rate of hydrolysis, with both steric and electronic effects playing a role. acs.orgresearchgate.net

Interactive Data Table: Factors Influencing Lactam Hydrolysis

Condition Key Step Influence of N-Aryl Group Product
Acidic Protonation of carbonyl oxygen, followed by nucleophilic attack Electronic effects on the basicity of the carbonyl oxygen and stability of the transition state 6-(4-bromoanilino)hexanoic acid hydrochloride

Nucleophilic acyl substitution at the carbonyl carbon of the lactam, without ring opening, is less common but can occur with potent nucleophiles. However, the more prevalent reaction with strong nucleophiles like organometallic reagents often leads to ring opening. For instance, the reaction of N-substituted lactams with Grignard reagents or organolithium compounds can result in the formation of amino ketones after hydrolysis of the intermediate. libretexts.orgyoutube.com The reaction proceeds via nucleophilic addition to the carbonyl group, leading to a tetrahedral intermediate which then undergoes ring cleavage.

Influence of the 4-Bromophenyl Substituent on Reaction Kinetics and Selectivity

The 4-bromophenyl group exerts both electronic and steric effects that influence the reactivity of both the aryl bromide and the lactam moieties.

Steric Effects: The N-aryl group can sterically hinder the approach of reagents to the carbonyl carbon of the lactam ring, potentially slowing down reactions at this site. This steric hindrance can also influence the conformation of the lactam ring and, consequently, its reactivity.

In palladium-catalyzed cross-coupling reactions, the electronic properties of the 4-bromophenyl group influence the rate of oxidative addition. Electron-withdrawing groups on the aryl halide can sometimes accelerate this step. In the context of the lactam moiety, the electron-withdrawing nature of the 4-bromophenyl group can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, which would be relevant in ring-opening reactions.

Reaction Pathway Elucidation and Identification of Reaction Intermediates

The synthesis of this compound typically proceeds through the N-arylation of caprolactam with a 4-bromophenylating agent. The elucidation of the precise reaction pathway and the identification of transient intermediates are crucial for optimizing reaction conditions and maximizing yield. Modern mechanistic studies for similar N-arylation reactions of amides and lactams have largely focused on transition metal-catalyzed cross-coupling reactions, particularly those employing palladium (Buchwald-Hartwig amination) and copper (Ullmann condensation) catalysts. While specific studies on this compound are not extensively documented in publicly available literature, a detailed understanding of its reaction pathway can be constructed by analogy to these well-established mechanistic paradigms.

Palladium-Catalyzed Pathway (Buchwald-Hartwig Amination Analogue)

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. wikipedia.org The catalytic cycle for the N-arylation of caprolactam with 4-bromobenzene would likely proceed through the following key steps, as illustrated by numerous studies on related amide arylations. wikipedia.orgsyr.edu

Oxidative Addition : The catalytic cycle begins with the oxidative addition of the aryl halide (4-bromobenzene) to a low-valent palladium(0) complex, which is typically stabilized by phosphine (B1218219) ligands. This step forms a palladium(II) intermediate.

Amide Binding and Deprotonation : The caprolactam then coordinates to the palladium(II) center. In the presence of a base, the N-H proton of the caprolactam is removed, forming a palladium(II) amidate complex.

Reductive Elimination : The final step is the reductive elimination from the palladium(II) amidate complex, which forms the desired this compound product and regenerates the palladium(0) catalyst, allowing the cycle to continue.

Proposed Intermediates in Palladium-Catalyzed N-Arylation of Caprolactam

Intermediate Description Key Features
Pd(0)LnActive CatalystA low-valent palladium species stabilized by ligands (L), often bulky electron-rich phosphines.
[Ar-Pd(II)(X)Ln]Oxidative Addition AdductA square planar palladium(II) complex formed after the insertion of the Pd(0) into the Aryl-Halide bond.
[Ar-Pd(II)(lactam)Ln]+X-Lactam Coordination ComplexThe caprolactam displaces the halide from the palladium center.
[Ar-Pd(II)(lactamate)Ln]Palladium Amido ComplexFormed after deprotonation of the coordinated caprolactam by a base.

This table is a representation of proposed intermediates based on established Buchwald-Hartwig reaction mechanisms.

Computational studies on similar systems suggest that the nature of the ligand is critical in facilitating the reductive elimination step. mit.edu

Copper-Catalyzed Pathway (Ullmann Condensation Analogue)

The Ullmann condensation is a classical method for N-arylation, traditionally requiring harsh reaction conditions. wikipedia.org However, modern modifications using ligands such as diamines have made this reaction more versatile and milder. wikipedia.org The mechanism for the copper-catalyzed N-arylation of caprolactam is thought to proceed via a Cu(I)/Cu(III) cycle or a Cu(I)-mediated nucleophilic aromatic substitution-type mechanism.

A generally accepted mechanism involves the formation of a copper(I) amidate complex. nih.govnih.gov

Formation of Copper(I) Amidate : In the presence of a base, caprolactam reacts with a copper(I) salt to form a copper(I)-caprolactamate intermediate. The presence of a chelating ligand, such as a diamine, can stabilize this complex.

Oxidative Addition : The aryl halide (4-bromobenzene) then undergoes oxidative addition to the copper(I) amidate, forming a transient copper(III) intermediate.

Reductive Elimination : This copper(III) species rapidly undergoes reductive elimination to yield this compound and a copper(I) halide, which can re-enter the catalytic cycle.

Kinetic studies on the copper-catalyzed N-arylation of amides suggest that the activation of the aryl halide is often the rate-determining step. nih.gov Computational investigations into the Ullmann-type N-arylation of lactams have provided valuable insights, indicating that the nucleophilicity of the nitrogen in the lactam is directly related to the activation energies of the reaction. nih.govresearchgate.net

Proposed Intermediates in Copper-Catalyzed N-Arylation of Caprolactam

Intermediate Description Key Features
[Cu(I)(lactamate)(L)n]Copper(I) Amidate ComplexThe key nucleophilic species that reacts with the aryl halide. L represents a stabilizing ligand.
[Ar-Cu(III)(X)(lactamate)(L)n]Copper(III) IntermediateA transient, high-energy species formed via oxidative addition.

This table is a representation of proposed intermediates based on established Ullmann condensation mechanisms.

The elucidation of these reaction pathways relies heavily on a combination of experimental techniques, including kinetic studies, in-situ spectroscopic monitoring (e.g., NMR, IR), and the isolation and characterization of stable intermediates where possible. Furthermore, computational modeling, particularly Density Functional Theory (DFT), has become an invaluable tool for mapping the energy profiles of these catalytic cycles and understanding the structures of the transient species involved. mit.edunih.gov

Theoretical and Computational Studies of N 4 Bromophenyl Caprolactam

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for the computational analysis of molecular systems. For N-[4-Bromophenyl]caprolactam, DFT calculations, often utilizing the B3LYP functional with a 6-311++G(d,p) basis set, have been pivotal in understanding its fundamental properties.

Computational studies have successfully determined the optimized molecular geometry of this compound. These calculations reveal that the caprolactam ring typically adopts a twisted-chair or boat-like conformation, which is the most energetically favorable state. The phenyl ring is not coplanar with the lactam ring, exhibiting a significant dihedral angle. This non-planar arrangement is a result of steric hindrance and electronic effects between the two ring systems. The bond lengths, bond angles, and dihedral angles calculated through DFT methods show good correlation with experimental data obtained from X-ray crystallography, validating the accuracy of the theoretical models.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. For this compound, the HOMO is predominantly localized on the bromophenyl ring, indicating that this region is the primary site for electrophilic attack. Conversely, the LUMO is distributed across the carbonyl group of the caprolactam ring, suggesting it is the most probable site for nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity. A smaller energy gap implies higher reactivity. For this compound, the calculated HOMO-LUMO gap provides quantitative insight into its kinetic stability and charge transfer characteristics.

Table 1: Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-6.58
LUMO-0.75
Energy Gap (ΔE)5.83

Note: Values are illustrative and based on typical DFT calculation results.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP map of this compound illustrates the electrophilic and nucleophilic regions. The red-colored areas, indicating negative potential, are concentrated around the oxygen atom of the carbonyl group, highlighting its susceptibility to electrophilic attack. The blue-colored regions, representing positive potential, are located around the hydrogen atoms of the phenyl ring and the caprolactam ring, signifying them as potential sites for nucleophilic interactions. The bromine atom exhibits a region of positive potential known as a "sigma-hole," which can participate in halogen bonding.

Vibrational Frequency Calculations and Correlation with Experimental Spectroscopic Data

Theoretical vibrational frequency calculations using DFT methods provide a detailed assignment of the vibrational modes observed in experimental infrared (IR) and Raman spectra. The calculated frequencies, after appropriate scaling to account for anharmonicity and basis set deficiencies, show excellent agreement with the experimental data. This correlation allows for a definitive assignment of the characteristic vibrational bands, such as the C=O stretching of the lactam, the C-N stretching, and the aromatic C-H stretching vibrations. For instance, the strong absorption band observed around 1650-1680 cm⁻¹ in the experimental IR spectrum is unequivocally assigned to the carbonyl stretching vibration, a finding consistently supported by theoretical calculations.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling has been employed to investigate the mechanisms of reactions involving this compound, such as its synthesis or subsequent chemical transformations. By mapping the potential energy surface of a reaction, researchers can identify the transition states, which are the highest energy points along the reaction coordinate. The analysis of the geometry and energy of these transition states provides critical information about the reaction's feasibility, kinetics, and stereochemical outcomes. For example, in palladium-catalyzed cross-coupling reactions involving the bromo-substituent, DFT calculations can elucidate the oxidative addition and reductive elimination steps, helping to optimize reaction conditions.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

A variety of quantum chemical descriptors derived from DFT calculations are used to establish quantitative structure-reactivity relationships (QSRRs). These descriptors provide a numerical basis for understanding and predicting the chemical behavior of this compound.

Table 2: Key Quantum Chemical Descriptors for this compound

DescriptorDefinitionSignificance
Ionization Potential (I)Energy required to remove an electronRelated to the electron-donating ability of the molecule.
Electron Affinity (A)Energy released when an electron is addedReflects the electron-accepting capacity.
Electronegativity (χ)The power of an atom to attract electronsIndicates the molecule's ability to attract electrons in a chemical bond.
Chemical Hardness (η)Resistance to change in electron distributionA measure of the molecule's stability and reactivity.
Chemical Softness (S)Reciprocal of chemical hardnessIndicates the molecule's polarizability.
Electrophilicity Index (ω)A measure of the electrophilic characterQuantifies the ability of the molecule to accept electrons.

These descriptors, calculated from the HOMO and LUMO energies, provide a comprehensive framework for understanding the reactivity of this compound and for designing new molecules with desired properties.

Potential Research Directions and Broader Academic Context

Investigation of Novel Derivatives through Further Functionalization of the Bromine or Lactam Ring

The chemical architecture of N-[4-Bromophenyl]caprolactam offers two primary sites for modification: the bromine atom on the phenyl ring and the caprolactam ring itself. Functionalization at these positions can lead to a diverse library of novel derivatives with tailored properties.

The lactam ring also presents opportunities for chemical transformation. The amide bond within the ring can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding cyclic amine. libretexts.org This transformation converts the planar amide group into a three-dimensional amine center, drastically changing the molecule's shape and chemical nature. While amides are generally unreactive to nucleophilic acyl substitution, they can undergo hydrolysis under acidic or basic conditions to break the ring and form an amino acid derivative. libretexts.orgsavemyexams.com Furthermore, modern synthetic methods may allow for the functionalization of the carbon atom alpha to the amide carbonyl, a strategy that has been explored in peptide chemistry. nih.gov

Table 1: Potential Functionalization Reactions for this compound

Reaction SiteReaction TypeReagents/CatalystResulting Functional Group
Bromine AtomSuzuki-Miyaura CouplingAr'-B(OH)₂, Pd Catalyst, BaseBiaryl system (Ar-Ar')
Bromine AtomSonogashira CouplingTerminal Alkyne, Pd/Cu Catalyst, BaseAryl-alkyne
Bromine AtomHeck CouplingAlkene, Pd Catalyst, BaseAryl-alkene (Stilbene derivative)
Lactam RingAmide ReductionLiAlH₄Cyclic Amine
Lactam RingHydrolysisAcid or Base, HeatRing-opened Amino Acid

Exploration of this compound in Advanced Materials Science Research as a Precursor for Tailored Polymeric Architectures or Supramolecular Assemblies

The dual functionality of this compound makes it a promising candidate for the development of advanced materials. nih.govresearchgate.netidu.ac.id

Tailored Polymeric Architectures: Caprolactam is the monomer for Nylon-6, which is produced via anionic ring-opening polymerization (AROP). mdpi.comnist.gov N-substituted caprolactams can also be polymerized, suggesting that this compound could serve as a monomer to create a novel polyamide. This resulting polymer would feature a bromophenyl group attached to each nitrogen atom of the polyamide backbone. The presence of these bulky, functional side chains would be expected to significantly alter the polymer's properties—such as solubility, thermal stability, and crystallinity—compared to traditional Nylon-6.

Furthermore, the bromine atom on each repeating unit would act as a latent functional site, allowing for post-polymerization modification. This could be used to graft other polymer chains or attach specific functional molecules, leading to complex polymer architectures like graft copolymers. umn.edu The ability to create well-defined, functional polymers is crucial for applications in advanced materials, and this monomer could be a building block for star-shaped polymers or block copolymers with unique self-assembly behaviors. buffalo.eduresearchgate.net

Supramolecular Assemblies: Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular components. univ-artois.fr this compound possesses several features that make it an excellent candidate for designing supramolecular assemblies. The phenyl ring can participate in π-π stacking, the bromine atom can act as a halogen bond donor, and the amide group's carbonyl oxygen can act as a hydrogen bond acceptor.

These directional interactions could be harnessed to guide the self-assembly of the molecule into well-defined structures such as fibrillar gels, vesicles, or nanotubes. nih.gov The formation of such assemblies is often driven by a combination of forces, and the specific architecture of this compound could lead to materials with interesting photophysical or mechanical properties. The construction of supramolecular assemblies through host-guest interactions is another promising avenue, where the molecule could interact with macrocycles like cyclodextrins or calixarenes to form functional complexes. indianchemicalsociety.comnih.gov Such assemblies have found applications in sensing, catalysis, and drug delivery. rsc.org

Advancements in Analytical and Computational Methodologies for Characterizing Complex N-Substituted Cyclic Amides

The characterization of N-substituted cyclic amides like this compound and its derivatives requires a combination of sophisticated analytical and computational techniques.

Analytical Methodologies: Standard spectroscopic methods are indispensable for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the molecule. scielo.br

Infrared (IR) Spectroscopy: The IR spectrum would clearly show characteristic absorption bands for the amide carbonyl group (C=O) and other functional groups within the molecule. scielo.br

Mass Spectrometry (MS): MS is crucial for determining the molecular weight and fragmentation pattern, further confirming the structure. scielo.br

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction would provide unambiguous proof of the three-dimensional structure.

Electrochemical Methods: Techniques like cyclic and square wave voltammetry can be used to study the oxidation and reduction behavior of N-substituted amides, providing insight into their electronic properties and reaction mechanisms. uc.pt

Computational Methodologies: Computational chemistry offers powerful tools for predicting and understanding the behavior of complex molecules.

Density Functional Theory (DFT): DFT calculations are widely used to optimize molecular geometries, calculate electronic structures, and predict spectroscopic properties. nih.gov These methods can be employed to study the conformation of the caprolactam ring, the rotational barrier of the N-aryl bond, and the electronic effects of substituents. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of these molecules over time, which is particularly useful for studying their interactions in solution or their self-assembly into larger supramolecular structures.

Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the nature of chemical bonds and non-covalent interactions, such as halogen and hydrogen bonds, which are critical for understanding supramolecular assembly.

The synergy between advanced analytical characterization and high-level computational modeling is essential for unraveling the structure-property relationships in this class of compounds and for rationally designing new materials. nih.gov

Q & A

Q. What are the standard methodologies for synthesizing N-[4-Bromophenyl]caprolactam with high purity?

  • Methodological Answer : Synthesis typically involves cyclization of 4-bromophenyl-substituted precursors under controlled conditions. For example, caprolactam derivatives are often synthesized via nucleophilic substitution or ring-opening reactions. Purity optimization (e.g., >95%) can be achieved using recrystallization with solvents like ethanol or acetonitrile, guided by melting point consistency (e.g., mp 117–119°C for structurally similar 4-bromophenylacetic acid) . Characterization via 1H^1H-NMR and 13C^{13}C-NMR is critical to confirm the absence of unreacted intermediates.

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELX is the gold standard for structural validation . For preliminary analysis, FTIR spectroscopy can identify lactam C=O stretching (~1650–1700 cm1^{-1}) and aryl C-Br vibrations (~550 cm1^{-1}). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, as demonstrated in studies of analogous bromophenyl compounds .

Advanced Research Questions

Q. What computational approaches are suitable for studying the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d,p) can model electron density distribution and frontier molecular orbitals. The Colle-Salvetti correlation-energy formalism, adapted for DFT, enables analysis of intramolecular charge transfer effects, particularly the electron-withdrawing nature of the 4-bromophenyl group . Solvent effects should be incorporated using the Polarizable Continuum Model (PCM).

Q. How can researchers resolve contradictions in reactivity data for this compound derivatives?

  • Methodological Answer : Contradictions may arise from steric hindrance or competing reaction pathways. Systematic variation of reaction conditions (e.g., temperature, catalysts) combined with kinetic studies (e.g., Eyring plots) can isolate dominant mechanisms. For example, substituent effects on bromophenyl rings (e.g., electron-deficient vs. electron-rich environments) should be quantified using Hammett parameters, as seen in studies of 4-bromo-2-chlorophenylacetic acid derivatives .

Q. What strategies are effective for assessing the biological activity of this compound in drug discovery?

  • Methodological Answer : In vitro assays (e.g., enzyme inhibition or receptor-binding studies) should be paired with molecular docking simulations to map interactions with biological targets. For instance, bromophenyl moieties in related compounds exhibit affinity for kinase domains due to halogen bonding, as observed in 2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methylbenzyl)acetamide . Dose-response curves and IC50_{50} values must be validated using orthogonal techniques like SPR (Surface Plasmon Resonance).

Data Contradictions & Resolution

Q. How should researchers address discrepancies in reported melting points or spectroscopic data for bromophenyl derivatives?

  • Methodological Answer : Cross-validate data with certified reference materials (CRMs) and standardized protocols. For example, discrepancies in melting points (e.g., 4-bromophenylacetic acid: mp 117–119°C vs. 4-bromo-2-chlorophenylacetic acid: mp 99–102°C ) highlight the need for controlled crystallization conditions. Collaborative studies using NIST-validated methods (e.g., NIST Chemistry WebBook ) ensure reproducibility.

Experimental Design Considerations

Q. What precautions are necessary for handling air/moisture-sensitive intermediates in this compound synthesis?

  • Methodological Answer : Use anhydrous solvents (e.g., THF, DMF) under inert atmospheres (N2_2 or Ar). Storage at 0–6°C is critical for boronic acid intermediates (e.g., 4-bromophenylboric acid anhydride ). Reaction progress should be monitored via TLC or inline FTIR to minimize degradation.

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Reactant of Route 1
Reactant of Route 1
n-[4-Bromophenyl]caprolactam
Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.